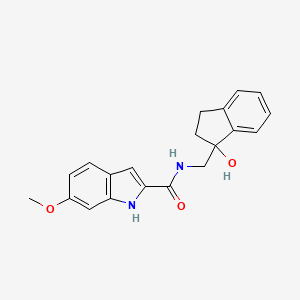

N-((1-hydroxy-2,3-dihydro-1H-inden-1-yl)methyl)-6-methoxy-1H-indole-2-carboxamide

Description

Properties

IUPAC Name |

N-[(1-hydroxy-2,3-dihydroinden-1-yl)methyl]-6-methoxy-1H-indole-2-carboxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H20N2O3/c1-25-15-7-6-14-10-18(22-17(14)11-15)19(23)21-12-20(24)9-8-13-4-2-3-5-16(13)20/h2-7,10-11,22,24H,8-9,12H2,1H3,(H,21,23) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NVYQRAFAELXOEG-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC2=C(C=C1)C=C(N2)C(=O)NCC3(CCC4=CC=CC=C43)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H20N2O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

336.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

N-((1-hydroxy-2,3-dihydro-1H-inden-1-yl)methyl)-6-methoxy-1H-indole-2-carboxamide is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article explores the biological activity of this compound, focusing on its anticancer properties, mechanisms of action, and relevant case studies.

Structural Characteristics

The compound features a unique structure that combines an indole moiety with a hydroxy-dihydroindene group and a methoxy substituent. The presence of these functional groups contributes to its biological activity, particularly in cancer treatment.

Anticancer Activity

Case Studies and Experimental Findings

- In Vitro Studies :

- Mechanism of Action :

- Animal Models :

Comparative Biological Activity

To better understand the biological activity of this compound, a comparison with related compounds is useful.

Pharmacokinetics and Toxicology

Understanding the pharmacokinetics and potential toxicity of this compound is crucial for its development as a therapeutic agent.

Absorption and Metabolism

The compound exhibits favorable absorption characteristics and undergoes metabolic transformations that may enhance its therapeutic efficacy while minimizing toxicity.

Toxicological Studies

Toxicity assessments in animal models reveal that the compound has a relatively low toxicity profile at therapeutic doses. However, further studies are necessary to establish long-term safety and potential side effects.

Comparison with Similar Compounds

Structural Analogues and Substitution Patterns

The following table summarizes key structural analogs and their distinguishing features:

Key Observations :

- BG13899 replaces the indole core with a benzothiazole ring, introducing sulfur into the structure. This substitution may enhance π-π stacking interactions but reduce solubility compared to the target compound .

- The dimethoxy-dimethylindenyl group in Compound 3 () creates a highly lipophilic scaffold, contrasting with the target compound’s single methoxy and hydroxy groups, which may improve aqueous solubility .

- N-Benzoylphenyl derivatives () demonstrate how aromatic bulk at the carboxamide position can modulate receptor selectivity, a feature absent in the target compound .

Pharmacological and Physicochemical Properties

Lipid-Lowering Effects

Indole-2-carboxamides with 5-methoxy substitutions (e.g., compounds 8–12 in ) exhibit lipid-lowering activity in preclinical models, likely through PPAR-α/γ modulation. The target compound’s 6-methoxy group may shift this activity toward alternative pathways due to altered electronic effects .

Opioid Receptor Interactions

Compounds such as 14e–14g (), which incorporate indenylmethyl groups into tetrahydroquinoline scaffolds, show mixed-efficacy µ-opioid receptor (MOR) agonism. The target compound’s indenylmethyl group could similarly influence receptor binding but lacks the acetylated amino side chains critical for MOR affinity in these analogs .

Solubility and Bioavailability

- The hydroxy group in the target compound’s dihydroindenyl moiety may enhance solubility via hydrogen bonding, contrasting with the methyl or halogen substituents in analogs like Compound 63b .

- Molecular Weight : At 350.42 g/mol, the target compound falls within the "drug-like" range (200–500 g/mol), comparable to analogs in and but smaller than spirocyclic derivatives in .

Q & A

Q. What are the recommended synthetic routes for N-((1-hydroxy-2,3-dihydro-1H-inden-1-yl)methyl)-6-methoxy-1H-indole-2-carboxamide, and how can structural analogs inform its synthesis?

Methodological Answer: The compound can be synthesized via coupling reactions between indole-2-carboxylate derivatives and functionalized dihydroindenyl intermediates. For example, ethyl-1H-indole-2-carboxylate (as a precursor) can react with aminobenzophenones or hydroxy-substituted indenylmethyl amines under alkaline conditions (e.g., sodium ethoxide in DMF at 100–150°C) to form carboxamide linkages . Structural analogs, such as N-cyclohexyl-1H-indole-2-carboxamide, demonstrate that yields (~30–48%) depend on reaction time, solvent polarity, and substituent effects on the indole core . Key steps include refluxing with acetic acid (for cyclization) and purification via column chromatography .

Q. Which analytical techniques are critical for confirming the structure and purity of this compound?

Methodological Answer: A multi-technique approach is essential:

- NMR Spectroscopy : and NMR (e.g., DMSO-d6 or CDCl3) resolve substituent positions, such as methoxy groups (δ ~3.8 ppm for OCH3) and indenyl hydrogens (δ ~1.5–2.5 ppm for dihydroindenyl CH2) .

- High-Resolution Mass Spectrometry (HRMS) : Confirms molecular ion peaks (e.g., [M+H]+) with <5 ppm error .

- HPLC/Purity Assays : Ensure >95% purity by monitoring UV absorbance at 254 nm, particularly for intermediates like ethyl 5-methoxyindole-2-carboxylate .

Advanced Research Questions

Q. How can reaction conditions be optimized to improve synthetic yields while minimizing byproducts?

Methodological Answer:

- Solvent Screening : Polar aprotic solvents (DMF, DMSO) enhance solubility of indole intermediates but may require controlled heating to avoid decomposition .

- Catalytic Additives : Use phase-transfer catalysts (e.g., tetrabutylammonium bromide) to accelerate coupling reactions. For example, adding chloroacetic acid and sodium acetate in refluxing acetic acid improves cyclization efficiency .

- Statistical Design : Employ response surface methodology (RSM) to model variables (temperature, molar ratios) and predict optimal conditions .

Q. How should researchers resolve contradictions in biological activity data across structural analogs?

Methodological Answer:

- Dose-Response Replication : Test analogs (e.g., 3-alkylindole derivatives) at multiple concentrations to validate IC50 trends .

- Target Engagement Assays : Use fluorescence polarization or SPR to measure binding affinities for specific targets (e.g., mycobacterial enzymes), ensuring activity is not artifact-driven .

- Meta-Analysis : Compare datasets from analogs like N-(benzoylphenyl)-1H-indole-2-carboxamides to identify substituent-dependent trends (e.g., fluoro vs. methoxy groups altering steric effects) .

Q. What computational strategies predict the compound’s interactions with biological targets?

Methodological Answer:

- Molecular Docking : Use AutoDock Vina or Schrödinger Suite to model binding poses against targets (e.g., Mycobacterium tuberculosis enzymes). Focus on hydrogen bonding between the carboxamide group and catalytic residues .

- MD Simulations : Run 100-ns trajectories in GROMACS to assess stability of the indenylmethyl moiety in hydrophobic pockets .

- QSAR Modeling : Train models on analogs (e.g., 7-methoxyindole derivatives) to correlate substituent electronic parameters (Hammett σ) with bioactivity .

Q. How can structure-activity relationship (SAR) studies be designed to enhance potency against resistant bacterial strains?

Methodological Answer:

- Scaffold Hybridization : Fuse the dihydroindenyl group with known antibacterials (e.g., isoxazole carboxamides) to improve membrane permeability .

- Substituent Scanning : Synthesize derivatives with varied substituents (e.g., 6-fluoro, 5-nitro) on the indole ring and test against Mycobacterium smegmatis to identify resistance-breaking motifs .

- Metabolic Stability Profiling : Use liver microsome assays to prioritize analogs with reduced CYP450 metabolism (e.g., replacing methoxy with trifluoromethoxy groups) .

Q. What experimental methodologies validate the compound’s pharmacokinetic (PK) properties in preclinical models?

Methodological Answer:

- In Vivo PK Studies : Administer the compound (IV/PO) in rodent models and collect plasma samples at intervals (0.5–24 h). Analyze via LC-MS/MS to calculate AUC, , and bioavailability .

- Tissue Distribution Imaging : Use radiolabeled -analogs and autoradiography to quantify accumulation in target organs (e.g., lungs for antitubercular applications) .

- CYP Inhibition Assays : Screen against human CYP isoforms (3A4, 2D6) using fluorogenic substrates to assess drug-drug interaction risks .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.